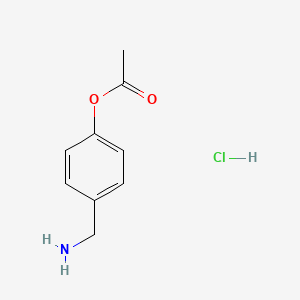![molecular formula C16H26N2O3 B2456986 Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate CAS No. 2411294-07-8](/img/structure/B2456986.png)
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, also known as TAPP, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth.
Biochemical and Physiological Effects
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been shown to have several biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has several advantages for use in lab experiments, including its ability to inhibit cell growth and induce apoptosis in cancer cells. However, Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, including its potential use as an anticancer agent and its use in treating Alzheimer's disease. Further studies are needed to determine the safety and efficacy of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate, as well as its potential use in other therapeutic applications. Additionally, the development of new synthesis methods for Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate may lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been achieved using several methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with but-2-ynoyl chloride in the presence of a base. Other methods include the reaction of tert-butyl 2-pyrrolidinecarboxylate with 3-aminoprop-1-yne in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has been studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
tert-butyl 2-[3-(but-2-ynoylamino)propyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-8-14(19)17-11-6-9-13-10-7-12-18(13)15(20)21-16(2,3)4/h13H,6-7,9-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZDLFRQPAWAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1CCCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2456911.png)
![1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)

![2-(4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2456917.png)

![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)


![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)
